molecular formula C14H20O3 B085220 gamma-Oxo-1-adamantanebutyric acid CAS No. 15037-75-9

gamma-Oxo-1-adamantanebutyric acid

Cat. No.: B085220
CAS No.: 15037-75-9
M. Wt: 236.31 g/mol
InChI Key: JOMLUJFKSUOYTA-UHFFFAOYSA-N
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Description

γ-Oxo-1-adamantanebutyric acid (CAS 15037-75-9) is a rigid adamantane derivative functionalized with a γ-oxo-butyric acid chain. Its molecular formula is C₁₄H₂₀O₃, with a molecular weight of 236.31 g/mol. The compound’s unique structure balances lipophilicity (from the adamantane) and hydrophilic interactions (from the carboxylic acid and ketone groups), enabling applications in drug design and polymer chemistry .

Properties

CAS No.

15037-75-9

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

4-(1-adamantyl)-4-oxobutanoic acid

InChI

InChI=1S/C14H20O3/c15-12(1-2-13(16)17)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,1-8H2,(H,16,17)

InChI Key

JOMLUJFKSUOYTA-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)CCC(=O)O

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)CCC(=O)O

Other CAS No.

15037-75-9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons
Compound Name CAS Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Applications
γ-Oxo-1-adamantanebutyric acid 15037-75-9 C₁₄H₂₀O₃ Adamantane, γ-oxo, butyric acid 236.31 Drug intermediates, polymers
1-Adamantanecarboxylic acid 828-51-3 C₁₁H₁₆O₂ Adamantane, carboxylic acid 180.24 Pharmaceuticals, coatings
γ-Oxo-1-pyrenebutyric acid 7499-60-7 C₂₀H₁₄O₃ Pyrene, γ-oxo, butyric acid 302.33 Fluorescent probes, sensors
3,5-Dimethyl-1-adamantanecarboxylic acid 14670-94-1 C₁₃H₂₀O₂ Adamantane, methyl, carboxylic acid 208.30 Catalysis, surfactants

Key Observations :

  • γ-Oxo-1-adamantanebutyric acid vs. 1-Adamantanecarboxylic acid : The addition of a γ-oxo-butyric acid chain increases molecular weight by 56.07 g/mol and introduces a ketone group, enhancing hydrogen-bonding capacity and solubility in polar solvents compared to the simpler carboxylic acid derivative .
  • γ-Oxo-1-adamantanebutyric acid vs. γ-Oxo-1-pyrenebutyric acid: Replacing adamantane with pyrene (a polycyclic aromatic hydrocarbon) shifts applications from rigid scaffolds in drug design to fluorescence-based technologies due to pyrene’s optical properties .
  • γ-Oxo-1-adamantanebutyric acid vs.

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